Mordant Orange 6

Description

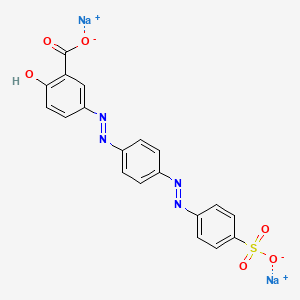

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H12N4Na2O6S |

|---|---|

Molecular Weight |

470.4 g/mol |

IUPAC Name |

disodium;2-hydroxy-5-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzoate |

InChI |

InChI=1S/C19H14N4O6S.2Na/c24-18-10-7-15(11-17(18)19(25)26)23-22-13-3-1-12(2-4-13)20-21-14-5-8-16(9-6-14)30(27,28)29;;/h1-11,24H,(H,25,26)(H,27,28,29);;/q;2*+1/p-2 |

InChI Key |

VAPILSUCBNPFBS-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)O)C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Mordant Orange 6 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Orange 6, also known by its Colour Index name C.I. 26520, is a synthetic azo dye belonging to the double azo class.[1] Primarily utilized in the textile industry, it imparts a brilliant orange to a dark red-light orange hue to materials such as wool, silk, nylon, leather, and fur when complexed with metal ions like aluminum and chromium.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthesis protocol for this compound, catering to a scientific audience. While the primary application of this dye lies in coloration, the broader class of azo compounds has garnered interest in medicinal chemistry, warranting an examination of its properties from a broader scientific perspective.

Chemical Structure and Properties

This compound is chemically identified as the disodium salt of 4-{[4-(phenylazo)phenyl]azo}-3-hydroxy-2-naphthoic acid. Its structure features two azo (-N=N-) chromophores, which are responsible for its color.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Disodium 4-({4-[(4-aminophenyl)azo]phenyl}azo)salicylate | |

| C.I. Name | This compound, C.I. 26520 | [1] |

| CAS Number | 3564-27-0 | [1] |

| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S | [1] |

| Molecular Weight | 470.37 g/mol | |

| Appearance | Red-orange powder | |

| Melting Point | >300 °C | |

| Solubility in Water | 80 g/L at 80 °C | |

| Solubility in Organic Solvents | Slightly soluble in ethanol and acetone | |

| λmax | 381 nm | |

| pKa | 11.49, 11.71 (at 25 °C) |

Behavior in Acidic and Basic Solutions:

-

In concentrated sulfuric acid, it appears as a red-light purple solution, which turns to a yellow-light orange upon dilution.

-

In concentrated hydrochloric acid, it forms a purple solution that eventually decolorizes upon standing.

-

The aqueous solution turns light brown-yellow upon the addition of concentrated hydrochloric acid.

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction. The manufacturing method involves the diazotization of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid and subsequent coupling with 2-Hydroxybenzoic acid (salicylic acid).

Experimental Protocol

Materials:

-

4-((4-Aminophenyl)diazenyl)benzenesulfonic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

2-Hydroxybenzoic acid (salicylic acid)

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Ice

-

Distilled water

-

Starch-iodide paper

Step 1: Diazotization of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid

-

In a beaker, dissolve a specific molar equivalent of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid in a dilute aqueous solution of sodium hydroxide.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 molar equivalents) to the stirred solution, ensuring the temperature remains between 0-5 °C.

-

After the addition of sodium nitrite, slowly add concentrated hydrochloric acid (2.5-3 molar equivalents) dropwise. The pH of the solution should become acidic.

-

Continue stirring for 30 minutes at 0-5 °C. The completion of the diazotization can be checked by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

Step 2: Azo Coupling with 2-Hydroxybenzoic acid (Salicylic Acid)

-

In a separate beaker, dissolve one molar equivalent of 2-Hydroxybenzoic acid in a dilute aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the cold alkaline solution of salicylic acid with vigorous stirring. The temperature should be maintained below 5 °C.

-

A colored precipitate of this compound will begin to form. Continue stirring for 1-2 hours in the ice bath to ensure the completion of the coupling reaction.

-

The pH of the reaction mixture should be maintained in the alkaline range (pH 8-9) to facilitate the coupling.

Step 3: Isolation and Purification

-

After the reaction is complete, the precipitated dye is "salted out" by adding a sufficient amount of sodium chloride to the mixture to decrease its solubility in water and promote precipitation.

-

The precipitate is then collected by filtration using a Buchner funnel.

-

The filter cake is washed with a cold, saturated sodium chloride solution to remove unreacted starting materials and other impurities.

-

The purified this compound is then dried in an oven at a controlled temperature.

Caption: Synthesis workflow for this compound.

Applications and Biological Relevance

The primary application of this compound is as a dye for various natural and synthetic fibers. Its ability to form stable complexes with metal mordants makes it particularly useful for achieving high color fastness.

From a biomedical perspective, there is currently limited specific research available on the biological activities or drug development applications of this compound. However, the broader class of azo compounds has been extensively studied and has shown a wide range of pharmacological activities. Some azo compounds are utilized as antibacterial, anti-inflammatory, and anticancer agents. The azo bond can be cleaved by azoreductases present in gut microbiota and the liver, leading to the formation of aromatic amines, which may have their own biological effects or toxicities.

The potential for azo dyes in biomedical applications is an active area of research, with some compounds being investigated for use in drug delivery systems, photodynamic therapy, and as diagnostic agents. Given its chemical structure, this compound could theoretically be explored for such applications, but this would require dedicated toxicological and pharmacological studies.

Caption: Applications of Azo Dyes.

Conclusion

This compound is a well-characterized azo dye with established applications in the textile industry. Its synthesis is a straightforward process involving classical diazo-coupling chemistry. While direct evidence for its use in drug development is lacking, the broader pharmacological relevance of the azo scaffold suggests that further investigation into the biological properties of this compound and its derivatives could be a potential area for future research. This guide provides the foundational chemical knowledge necessary for such explorations.

References

In-Depth Technical Guide: Physicochemical Properties of C.I. Mordant Orange 6 (CAS 3564-27-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties of the compound identified by CAS number 3564-27-0, C.I. Mordant Orange 6. The document details the compound's chemical identity, summarizes its key physicochemical parameters in a structured format, and outlines the standard experimental protocols for the determination of these properties. A workflow diagram illustrating the synthesis of C.I. This compound is also provided to offer a complete technical profile of this substance.

Chemical Identity

The compound associated with CAS number 3564-27-0 is an azo dye known as C.I. This compound. Its chemical name is disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate[1][2].

-

Common Name : C.I. This compound[1]

-

Synonyms : Acid Chrome Orange G, Mordant Orange G

-

Molecular Structure Class : Double Azo

-

C.I. Number : 26520

Physicochemical Properties

The key physicochemical properties of C.I. This compound are summarized in the table below. This data has been compiled from various chemical databases and literature sources.

| Property | Value | References |

| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S | |

| Molecular Weight | 470.37 g/mol | |

| Appearance | Reddish-orange powder | |

| Melting Point | >300°C | |

| Solubility | - Soluble in water (80 g/L at 80°C) - Slightly soluble in ethanol and acetone | |

| pKa | 11.49, 11.71 (at 25°C) | |

| Maximum Absorption (λmax) | 381 nm | |

| pH Indicator Range | Yellow (pH 10.5) to Red (pH 12.0) |

Additional Properties:

-

In concentrated sulfuric acid, it appears as a reddish-purple solution, which turns pale yellowish-orange upon dilution.

-

In concentrated hydrochloric acid, the solution is initially purple and gradually fades to colorless.

-

The aqueous solution turns light brownish-yellow with the addition of concentrated acid and reddish-orange-brown with concentrated caustic soda.

Experimental Protocols

This section outlines the general experimental methodologies for determining the key physicochemical properties of azo dyes like C.I. This compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation : A small amount of the dry, powdered dye is packed into a capillary tube to a height of 2-3 mm. The tube is sealed at one end.

-

Apparatus : A melting point apparatus (e.g., Mel-Temp or Fisher-Johns) is used. The capillary tube is placed in the heating block.

-

Heating : The sample is heated rapidly to about 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure accurate measurement.

-

Observation : The temperatures at which the first droplet of liquid appears and when the entire sample becomes liquid are recorded. This range represents the melting point. For a pure substance, this range is typically narrow.

Solubility Determination

Solubility is determined to understand the behavior of the dye in different solvent systems.

Methodology: Static Solubility Test

-

Solvent Selection : A range of solvents are used, typically starting with water, followed by organic solvents like ethanol and acetone.

-

Sample Preparation : A known mass of the dye is added to a specific volume of the solvent in a vial to achieve a target concentration.

-

Equilibration : The mixture is agitated (e.g., using an overhead shaker) for a defined period to ensure equilibrium is reached.

-

Separation of Undissolved Solid : The solution is centrifuged to pellet any undissolved solid.

-

Quantification : The concentration of the dye in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry, by measuring the absorbance at its λmax and using a calibration curve. The solubility is then calculated.

pKa Determination

The acid dissociation constant (pKa) is determined to understand the ionization behavior of the dye in solutions of varying pH.

Methodology: Spectrophotometric Titration

-

Preparation of Buffer Solutions : A series of buffer solutions with a range of known pH values are prepared.

-

Sample Preparation : A stock solution of the dye is prepared. An aliquot of the stock solution is added to each buffer solution, creating a series of solutions with the same dye concentration but different pH values.

-

UV-Vis Spectroscopy : The absorbance spectrum of each solution is recorded using a UV-Vis spectrophotometer. The absorbance at a wavelength where the protonated and deprotonated forms of the dye have significantly different absorptivities is measured for each pH.

-

Data Analysis : A plot of absorbance versus pH is generated. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the dye. Alternatively, plotting the logarithm of the ratio of the concentrations of the ionized and unionized forms versus pH can also be used to determine the pKa.

UV-Visible Spectroscopy for λmax Determination

UV-Visible spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is a characteristic property of a chromophore-containing molecule.

Methodology: Standard Spectrophotometric Analysis

-

Solvent Selection : A suitable solvent in which the dye is soluble and that is transparent in the wavelength range of interest is chosen (e.g., water or ethanol).

-

Sample Preparation : A dilute solution of the dye with a known concentration is prepared. The concentration should be such that the absorbance falls within the linear range of the Beer-Lambert law (typically between 0.1 and 1.0).

-

Measurement : The UV-Vis spectrum of the solution is recorded over a relevant wavelength range (e.g., 200-800 nm) using a spectrophotometer, with the pure solvent used as a blank.

-

Determination of λmax : The wavelength at which the highest absorbance peak occurs is identified as the λmax.

Synthesis Workflow

The manufacturing process for C.I. This compound involves a two-step chemical synthesis: diazotization followed by azo coupling. The following diagram illustrates this workflow.

Caption: Synthesis workflow for C.I. This compound.

Signaling Pathways

There is no information in the scientific literature to suggest that C.I. This compound, a synthetic dye primarily used in the textile industry, is involved in biological signaling pathways. Its intended application is as a colorant, and it is not designed to have pharmacological activity.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of C.I. This compound (CAS 3564-27-0). The data presented, along with the generalized experimental protocols, offer a valuable resource for researchers and scientists working with this compound. The synthesis workflow provides additional context for the chemical nature of this azo dye. The lack of information on biological signaling pathways is consistent with its primary industrial application as a colorant.

References

Mordant Orange 6 molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mordant Orange 6 (C.I. 26520), a double azo dye. The document details its chemical and physical properties, provides a comprehensive synthesis protocol, and outlines its application as a pH indicator.

Core Properties of this compound

This compound is a synthetic dye primarily utilized in the textile industry for coloring wool, silk, nylon, leather, and fur.[1][2] Its chemical structure and properties also lend it to applications in analytical chemistry.

Physicochemical and Identification Data

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| IUPAC Name | Disodium 5-((4-(4-sulfonatophenyl)diazenyl)phenyl)diazenyl)-2-hydroxybenzoate | |

| Synonyms | C.I. This compound, Acid Chrome Orange G, Chrome Orange GR | [1][2] |

| C.I. Number | 26520 | [1] |

| CAS Registry Number | 3564-27-0 | |

| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S | |

| Molecular Weight | 470.37 g/mol | |

| Appearance | Red-orange powder | |

| Melting Point | >300 °C | |

| Maximum Wavelength (λmax) | 381 nm | |

| pKa | 11.49, 11.71 (at 25°C) | |

| Solubility | Soluble in water (80 g/L at 80°C); slightly soluble in ethanol and acetone. |

Experimental Protocols

Synthesis of this compound

The manufacturing process for this compound involves a two-step diazo coupling reaction. The protocol below is based on the established chemical synthesis pathway.

Step 1: Diazotization of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid

-

Preparation of Diazo Component: Dissolve a molar equivalent of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid in a dilute solution of sodium carbonate.

-

Cooling: Chill the solution to 0-5°C in an ice bath with constant stirring.

-

Diazotization: Slowly add a stoichiometric amount of a pre-chilled sodium nitrite (NaNO₂) solution. Following this, add concentrated hydrochloric acid (HCl) dropwise while maintaining the temperature below 5°C until the solution is acidic to litmus paper.

-

Reaction: Continue stirring the mixture in the ice bath for 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Azo Coupling

-

Preparation of Coupling Component: In a separate vessel, dissolve a molar equivalent of 2-Hydroxybenzoic acid (salicylic acid) in a dilute sodium hydroxide (NaOH) solution.

-

Cooling: Cool this solution to 0-5°C in an ice bath.

-

Coupling Reaction: Slowly add the previously prepared cold diazonium salt solution to the cold salicylic acid solution with vigorous stirring. The pH of the mixture should be maintained in the alkaline range.

-

Precipitation: The dye will precipitate as the coupling reaction proceeds. Continue stirring for 1-2 hours in the ice bath.

-

Isolation and Purification: Isolate the precipitated this compound dye by filtration. Wash the solid product with a cold brine solution to remove impurities.

-

Drying: Dry the final product in an oven at a controlled temperature (e.g., 60-80°C) to yield a red-orange powder.

Caption: Workflow for the synthesis of this compound.

Application as a pH Indicator

This compound can be used as a pH indicator, exhibiting a distinct color change in alkaline conditions.

Protocol for Indicator Solution Preparation:

-

Preparation: Prepare a 0.1% (w/v) solution of this compound by dissolving 0.1 g of the dye powder in 100 mL of deionized water.

-

Storage: Store the solution in a clearly labeled, sealed container at room temperature, protected from light.

Usage:

-

Add 2-3 drops of the indicator solution to the analyte solution.

-

Observe the color change as the pH is adjusted. The solution will transition from yellow to red as the pH increases from 10.5 to 12.0.

References

Spectral Properties of Mordant Orange 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known spectral properties of Mordant Orange 6 (C.I. 26520). Due to limited publicly available data, this document summarizes the existing information and outlines general experimental protocols for the determination of key spectral characteristics. The primary application of this compound in industrial textile dyeing is also detailed. This guide is intended to serve as a foundational resource for researchers and scientists, highlighting both the current knowledge and the significant data gaps regarding this compound.

Introduction

This compound, a double azo dye, is primarily utilized in the textile industry for dyeing materials such as wool, silk, nylon, leather, and fur[1]. Its chemical structure and properties make it an effective colorant when used in conjunction with a metallic mordant. Despite its industrial use, detailed characterization of its spectral properties is not widely available in scientific literature. This guide aims to consolidate the known information and provide a framework for its further investigation.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | Sodium 4-((4-((3-carboxy-4-hydroxyphenyl)azo)phenyl)azo)benzenesulfonate | [2] |

| C.I. Name | This compound; 26520 | [1][3] |

| CAS Number | 3564-27-0 | [4] |

| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S | |

| Molecular Weight | 470.37 g/mol | |

| Appearance | Red-orange powder | |

| Solubility | Soluble in water (80 g/L at 80°C), slightly soluble in ethanol and acetone. | |

| Melting Point | >300°C |

Spectral Properties

Detailed experimental data on the spectral properties of this compound are scarce. The available information is summarized in Table 2.

Table 2: Spectral Properties of this compound

| Parameter | Value | Solvent/Conditions | Reference(s) |

| Maximum Absorption Wavelength (λmax) | 381 nm | Not specified | |

| Molar Absorptivity (ε) | Data not available | - | - |

| Emission Wavelength (λem) | Data not available | - | - |

| Quantum Yield (Φ) | Data not available | - | - |

Note: The lack of comprehensive, publicly available spectral data for this compound presents a significant gap for researchers. The λmax value should be considered preliminary and requires experimental verification.

Experimental Protocols

Detailed experimental protocols for the spectral analysis of this compound are not available in the literature. Therefore, this section provides generalized methodologies for the characterization of azo dyes, which can be adapted for this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the steps to determine the absorption spectrum and molar absorptivity of this compound.

Objective: To measure the absorbance of this compound across the UV-Visible range and determine its maximum absorption wavelength (λmax) and molar absorptivity (ε).

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., water, ethanol, or a suitable buffer)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a precise volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from approximately 200 nm to 800 nm.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectra for each of the prepared dilutions of this compound.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

Using the Beer-Lambert law (A = εbc), plot a calibration curve of absorbance at λmax versus concentration.

-

The molar absorptivity (ε) can be calculated from the slope of the calibration curve (slope = εb, where b is the path length of the cuvette, typically 1 cm).

-

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield of this compound.

Objective: To measure the fluorescence emission spectrum and determine the relative fluorescence quantum yield (Φ) of this compound.

Materials:

-

This compound solution of known absorbance at the excitation wavelength

-

A fluorescent standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G or Quinine Sulfate)

-

Spectroscopic grade solvent

-

Quartz fluorescence cuvettes (1 cm path length)

-

Fluorometer

Procedure:

-

Preparation of Solutions: Prepare a dilute solution of this compound with an absorbance of < 0.1 at the chosen excitation wavelength to minimize inner filter effects. Prepare a solution of the fluorescent standard with a similar absorbance at the same excitation wavelength.

-

Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength to the λmax of this compound (or another suitable wavelength). Set the emission wavelength range to scan from the excitation wavelength to a longer wavelength (e.g., 800 nm).

-

Measurement of Emission Spectra:

-

Record the fluorescence emission spectrum of the solvent blank.

-

Record the fluorescence emission spectrum of the this compound solution.

-

Record the fluorescence emission spectrum of the fluorescent standard solution under the identical instrument settings.

-

-

Data Analysis:

-

Subtract the solvent blank spectrum from the sample and standard spectra.

-

Integrate the area under the corrected emission spectra for both the sample (Is) and the standard (Ir).

-

Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) Where:

-

Φr is the quantum yield of the reference standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

-

Applications and Workflows

The primary documented application of this compound is in the industrial dyeing of textiles. A generalized workflow for this process is described below.

Industrial Dyeing Workflow

Mordant dyes like this compound require a mordant, typically a metal salt, to fix the dye to the fabric, enhancing color fastness. The process generally involves pre-mordanting the fabric, followed by dyeing.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound should be consulted before handling. General safety precautions for handling azo dyes include:

-

Using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Working in a well-ventilated area or under a fume hood.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse thoroughly with water.

Conclusion

This compound is an industrially relevant azo dye with limited publicly available scientific data regarding its detailed spectral properties. This guide has consolidated the known information and provided general experimental protocols to facilitate further research. The significant data gaps, particularly concerning its fluorescence properties and potential applications beyond textile dyeing, represent opportunities for future investigation by the scientific community. A thorough experimental characterization is necessary to fully understand the potential of this compound in various research and development fields.

References

Mordant Orange 6 solubility in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Mordant Orange 6 (C.I. 26520), a double azo dye. The information is intended for use in research, scientific, and drug development applications.

Core Chemical Properties

This compound is a red-orange powder with the chemical formula C₁₉H₁₂N₄Na₂O₆S and a molecular weight of 470.37 g/mol .[1] It is primarily utilized as a mordant acid dye in the textile industry for dyeing wool, silk, and nylon.[1][2]

Quantitative Solubility Data

The solubility of a compound is a critical parameter in a multitude of scientific and industrial applications, including the preparation of stock solutions, formulation development, and toxicological studies. The solubility of this compound has been determined in aqueous and select organic solvents.

| Solvent | Solubility | Temperature (°C) | Observations |

| Water | 80 g/L | 80 | Forms a yellow to orange solution.[3][4] |

| Ethanol | Very slightly soluble | Not specified | Qualitative assessment. |

| Acetone | Slightly soluble | Not specified | Qualitative assessment. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a dye such as this compound. This method is based on the principle of saturation and can be adapted for various solvents and temperatures.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., deionized water, ethanol, acetone)

-

Volumetric flasks

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature water bath or incubator

-

Spectrophotometer

-

Centrifuge and centrifuge tubes (optional)

-

Filtration apparatus (e.g., syringe filters)

-

Oven

Methodology:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound powder and add it to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of dye added should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Place the container in a constant temperature water bath or incubator set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed at the constant temperature to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pre-heated pipette to avoid precipitation.

-

To ensure all undissolved solids are removed, the supernatant can be centrifuged at the experimental temperature, or filtered using a syringe filter that is compatible with the solvent and has been pre-warmed to the experimental temperature.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method:

-

Accurately transfer a known volume of the clear, saturated solution to a pre-weighed, dry container.

-

Evaporate the solvent in an oven at a temperature that will not degrade the dye until a constant weight of the dried dye is achieved.

-

The solubility can then be calculated in g/L or other appropriate units.

-

-

Spectrophotometric Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of these standards at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Dilute the saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution and use the calibration curve to determine the concentration of the dye in the saturated solution.

-

-

-

Data Analysis and Reporting:

-

Calculate the average solubility from at least three independent experiments.

-

Report the solubility in standard units (e.g., g/L, mg/mL, mol/L) along with the specified temperature.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of a substance like this compound.

Caption: Workflow for Solubility Determination.

References

An In-depth Technical Guide to the Mechanism of Action for Mordant Orange 6 as a Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mordant Orange 6 is a monoazo mordant dye used extensively in the textile industry for dyeing protein fibers such as wool and silk, as well as nylon and leather.[1][2] Its efficacy is rooted in the formation of a stable ternary complex involving the dye molecule, a metal ion (mordant), and the functional groups of the fiber. This guide elucidates the intricate mechanism of action of this compound, detailing the chemical interactions that govern its dyeing properties. It provides a comprehensive overview of its synthesis, application, and the analytical techniques used for its characterization. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in dye chemistry, materials science, and related fields.

Introduction

Mordant dyes are a class of colorants that require a mordant to fix to the substrate. The mordant, typically a polyvalent metal ion, acts as a bridge, forming a coordination complex with both the dye and the fiber. This complex is insoluble and possesses high fastness properties. This compound, also known as C.I. 26520, is a prime example of a synthetic mordant dye valued for the vibrant and durable orange to red hues it imparts, particularly on wool.[1] The final color is dependent on the mordant used, with aluminum yielding a brilliant orange and chromium producing a dark red-light orange.[1]

Chemical Properties of this compound

-

Chemical Name: disodium;4-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate

-

Molecular Formula: C₁₉H₁₂N₄Na₂O₆S[1]

-

Molecular Weight: 470.37 g/mol

-

CAS Number: 3564-27-0

-

Class: Double Azo Dye

The structure of this compound contains key functional groups that are essential for its function as a mordant dye: the azo groups (-N=N-), a carboxyl group (-COOH), and a hydroxyl group (-OH) on the salicylic acid moiety, and a sulfonate group (-SO₃H). The hydroxyl and carboxyl groups in the ortho position to the azo linkage are critical for chelation with the metal mordant.

Caption: Chemical Structure of this compound.

Mechanism of Action

The dyeing process with this compound on wool is a multi-step chemical interaction that results in the formation of a highly stable dye-mordant-fiber complex.

Role of the Wool Fiber

Wool is a protein fiber composed of keratin, which is rich in various functional groups capable of interacting with both the dye and the mordant. These include:

-

Carboxyl groups (-COOH): From aspartic and glutamic acid residues.

-

Amino groups (-NH₂): From lysine, arginine, and histidine residues.

-

Hydroxyl groups (-OH): From serine, threonine, and tyrosine residues.

-

Thiol groups (-SH): From cysteine residues.

These groups, particularly the carboxyl and amino groups, provide sites for ionic bonding and coordination with the mordant.

Role of the Mordant

Metal salts, most commonly chromium (in the form of potassium dichromate, K₂Cr₂O₇) or aluminum (as alum, KAl(SO₄)₂·12H₂O), are used as mordants. In the dyeing bath, the metal salt hydrolyzes to form metal ions. For chromium, the hexavalent chromium (Cr⁶⁺) from dichromate is reduced to the trivalent state (Cr³⁺) by the thiol groups of cysteine in the wool fiber. Cr³⁺ is the active species that forms the coordination complex.

Formation of the Dye-Mordant-Fiber Complex

The interaction between this compound, the chromium (III) ion, and the wool fiber can be visualized as a ternary complex. The Cr³⁺ ion, with a coordination number of six, acts as a central atom. It forms coordinate bonds with:

-

The Dye Molecule: The hydroxyl and carboxyl groups on the salicylic acid moiety of this compound chelate with the chromium ion.

-

The Wool Fiber: The carboxyl and amino groups of the keratin in wool also form coordinate bonds with the same chromium ion.

This intricate network of coordinate bonds results in a large, insoluble complex that is firmly anchored within the fiber matrix, leading to excellent wash and light fastness.

Caption: Logical relationship of complex formation.

Quantitative Data

The performance of a dye is quantitatively assessed by its colorimetric properties and fastness ratings.

| Property | Mordant | Rating/Value |

| Light Fastness | Chromium | 6 (on a scale of 1-8) |

| Washing Fastness | Chromium | 4-5 (on a scale of 1-5 for color change and staining) |

| Perspiration Fastness | Chromium | 5 (on a scale of 1-5) |

| CIELab Values | Varies | L (lightness), a* (redness-greenness), and b* (yellowness-blueness) values depend on mordant and dyeing conditions. |

| UV-Vis λmax | Unbound | ~381 nm |

| UV-Vis λmax | Complexed | A bathochromic (red) shift is expected upon complexation with a metal ion. |

Experimental Protocols

Synthesis of this compound (Representative Protocol)

The synthesis of this compound involves a two-step process: diazotization of 4-((4-aminophenyl)diazenyl)benzenesulfonic acid followed by coupling with salicylic acid.

Step 1: Diazotization

-

Dissolve a specific molar equivalent of 4-((4-aminophenyl)diazenyl)benzenesulfonic acid in a dilute hydrochloric acid solution.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a stoichiometric amount of a cooled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5°C.

-

Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling

-

In a separate vessel, dissolve a molar equivalent of salicylic acid in a dilute sodium hydroxide solution.

-

Cool this solution to 0-5°C.

-

Slowly add the cold diazonium salt solution from Step 1 to the cold salicylic acid solution with vigorous stirring.

-

Maintain the temperature below 5°C and a slightly alkaline pH to facilitate the coupling reaction.

-

Continue stirring for 1-2 hours until the reaction is complete.

-

The dye is then precipitated by the addition of sodium chloride (salting out), filtered, washed, and dried.

Caption: Simplified synthesis workflow.

Application of this compound on Wool (After-Chrome Method)

-

Dyeing:

-

Prepare a dyebath containing the required amount of this compound (e.g., 2% on weight of fiber, owf), acetic acid to maintain a pH of 4.5-5.5, and a leveling agent.

-

Introduce the wetted wool yarn or fabric into the dyebath at 40°C.

-

Raise the temperature to boiling (100°C) over 45 minutes.

-

Continue dyeing at the boil for 60 minutes.

-

Allow the dyebath to cool slightly.

-

-

Mordanting:

-

Add potassium dichromate (e.g., 1% owf) to the same dyebath.

-

Raise the temperature back to the boil and continue for another 45-60 minutes.

-

-

Rinsing and Drying:

-

Remove the dyed wool from the bath, rinse thoroughly with warm and then cold water until the water runs clear.

-

Squeeze out excess water and air dry.

-

Color Fastness to Washing (ISO 105-C06)

-

A specimen of the dyed wool is stitched between two specified adjacent fabrics (multi-fiber strip).

-

The composite sample is agitated in a soap solution under specified conditions of time and temperature in a laundering machine.

-

The sample is then rinsed and dried.

-

The change in color of the specimen and the staining of the adjacent fabrics are assessed using the grey scales.

UV-Visible Spectroscopic Analysis

-

Prepare a stock solution of this compound in a suitable solvent (e.g., distilled water).

-

Prepare a series of solutions containing a fixed concentration of the dye and varying concentrations of the mordant (e.g., chromium chloride).

-

Record the UV-Visible absorption spectrum of each solution over a range of wavelengths (e.g., 200-800 nm).

-

Observe the changes in the absorption maximum (λmax) and absorbance values to study the complex formation.

Conclusion

The mechanism of action of this compound as a dye for wool is a fascinating interplay of covalent and coordinate chemistry. The formation of a stable ternary complex between the dye, a metal mordant, and the proteinaceous fiber is the key to its vibrant coloration and excellent fastness properties. A thorough understanding of this mechanism, supported by detailed experimental protocols and quantitative data, is crucial for the development of new and improved dyeing systems with enhanced performance and environmental profiles. This guide serves as a foundational resource for researchers and professionals dedicated to advancing the science and technology of dyes and their applications.

References

An In-depth Technical Guide to Mordant Orange 6 (C.I. 26520)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the classification, properties, and synthesis of the mordant dye, Mordant Orange 6 (C.I. 26520). The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Chemical and Physical Properties

This compound is a double azo dye characterized by its vibrant orange hue. Its chemical and physical properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| C.I. Name | This compound |

| C.I. Number | 26520 |

| CAS Number | 3564-27-0 |

| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S |

| Molecular Weight | 470.37 g/mol |

| IUPAC Name | disodium;4-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |

| Synonyms | Acid Chrome Orange G, Chrome Orange GR |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Physical State | Red-orange powder |

| Solubility | Soluble in water (80 g/L at 80°C), slightly soluble in ethanol and acetone. |

| Melting Point | >300°C |

| λmax | 381 nm |

| Behavior in Acid | Turns red-light purple in concentrated sulfuric acid, becoming yellow-light orange upon dilution. Turns purple in concentrated hydrochloric acid, eventually decolorizing. |

| Behavior in Aqueous Solution | Forms a yellow to orange solution. Addition of concentrated hydrochloric acid results in a light brown-yellow color. |

Classification of this compound

The following diagram illustrates the classification of this compound based on its chemical structure and application.

Caption: Hierarchical classification of this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in wool dyeing are provided below. These protocols are based on established chemical principles for diazotization, azo coupling, and mordant dyeing.

Synthesis of this compound (C.I. 26520)

The synthesis of this compound is a two-step process involving the diazotization of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid, followed by the azo coupling with 2-Hydroxybenzoic acid (salicylic acid).

Step 1: Diazotization of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid

-

Preparation of the Amine Suspension: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, create a suspension of 4-((4-aminophenyl)diazenyl)benzenesulfonic acid (0.1 mol) in 200 mL of water.

-

Acidification: Slowly add 25 mL of concentrated hydrochloric acid to the suspension while stirring.

-

Cooling: Cool the mixture to 0-5°C using an ice-salt bath.

-

Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (0.11 mol) in 50 mL of cold water.

-

Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension over 30 minutes, ensuring the temperature remains below 5°C.

-

Completion Check: After the addition is complete, continue stirring for another 30 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (the paper should turn blue-black). If the test is negative, add a small amount of sodium nitrite solution until a positive test is achieved. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Step 2: Azo Coupling with 2-Hydroxybenzoic Acid

-

Preparation of the Coupling Solution: In a separate 1 L beaker, dissolve 2-Hydroxybenzoic acid (0.1 mol) in 200 mL of a 10% sodium carbonate solution.

-

Cooling: Cool the solution to 0-5°C in an ice-salt bath.

-

Coupling Reaction: Slowly add the cold diazonium salt solution from Step 1 to the 2-Hydroxybenzoic acid solution with vigorous stirring, maintaining the temperature below 5°C.

-

Precipitation: A colored precipitate of this compound will form. Continue stirring for 2-3 hours to ensure the reaction goes to completion.

-

Isolation: Isolate the precipitate by vacuum filtration.

-

Washing: Wash the filter cake with a cold, saturated sodium chloride solution to remove unreacted starting materials and byproducts.

-

Drying: Dry the product in an oven at 60-70°C.

The logical workflow for the synthesis is depicted in the following diagram.

Caption: Step-by-step synthesis of this compound.

Application of this compound in Wool Dyeing

This compound is primarily used for dyeing protein fibers such as wool. The following protocol describes a typical mordanting and dyeing process.

Materials:

-

Wool yarn or fabric

-

This compound dye

-

Potassium dichromate (mordant)

-

Acetic acid

-

Sodium sulfate

-

Stainless steel dyeing vessel

-

Heating source

-

Stirring rod

Procedure:

-

Scouring of Wool: Before dyeing, the wool must be scoured to remove any natural oils and dirt. This is typically done by washing the wool in a mild detergent solution at 50-60°C for 30 minutes, followed by thorough rinsing.

-

Mordanting (Chrome Mordant Method):

-

Prepare a mordant bath with a liquor ratio of 40:1 (40 mL of water for every 1 g of wool).

-

Add potassium dichromate (3% on the weight of wool) and a small amount of a wetting agent to the bath.

-

Introduce the wet, scoured wool into the mordant bath at 40°C.

-

Gradually raise the temperature to boiling over 45-60 minutes.

-

Continue to boil for 60-90 minutes, stirring occasionally to ensure even mordanting.

-

Allow the bath to cool slowly, then remove the wool and rinse it thoroughly with water.

-

-

Dyeing:

-

Prepare a dyebath with a liquor ratio of 40:1.

-

Add the required amount of this compound dye (e.g., 2% on the weight of wool) to the dyebath and ensure it is fully dissolved.

-

Add sodium sulfate (10% on the weight of wool) as a leveling agent and acetic acid to adjust the pH to 4.5-5.5.

-

Introduce the wet, mordanted wool into the dyebath at 40°C.

-

Raise the temperature to boiling over 45-60 minutes.

-

Continue boiling for 60-90 minutes, or until the desired shade is achieved.

-

Allow the dyebath to cool, then remove the wool.

-

-

Rinsing and Drying:

-

Rinse the dyed wool with warm and then cold water until the water runs clear.

-

Squeeze out excess water and air-dry the wool away from direct sunlight.

-

The experimental workflow for wool dyeing is summarized in the diagram below.

Caption: Process flow for dyeing wool with this compound.

In-Depth Technical Guide: Safety and Handling of Mordant Orange 6

For Researchers, Scientists, and Drug Development Professionals

Substance Identification and Properties

This section provides the fundamental chemical and physical data for Mordant Orange 6.

| Property | Data |

| Chemical Name | disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate |

| Synonyms | C.I. This compound, C.I. 26520, Acid Chrome Orange G[1][2][3] |

| CAS Number | 3564-27-0[1][4] |

| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S |

| Molecular Weight | 470.37 g/mol |

| Appearance | Red-orange powder |

| Melting Point | >300°C |

| Solubility | Soluble in water (80 g/L at 80°C); slightly soluble in ethanol and acetone. |

Hazard Identification and Classification

There is a significant lack of consensus and official data regarding the hazards of this compound. One supplier Safety Data Sheet states the substance is "Not classified" under the Globally Harmonized System (GHS). However, this should be interpreted with extreme caution due to the absence of thorough toxicological testing.

For a comparative perspective, Mordant Orange 1 (CAS 2243-76-7) , a different substance, is classified with multiple hazards. The data for Mordant Orange 1 is provided below for informational purposes only and should not be directly extrapolated to this compound .

Table 2.1: Comparative Hazard Classification of Mordant Orange 1

| Hazard Classification (Mordant Orange 1) | GHS Pictogram | Signal Word | Hazard Statement |

| Acute toxicity (Oral), Category 4 | GHS07 | Warning | H302: Harmful if swallowed |

| Serious eye damage/eye irritation, Category 2 | GHS07 | Warning | H319: Causes serious eye irritation |

Note: Further classifications for skin irritation, skin sensitization, respiratory irritation, and aquatic toxicity have also been associated with Mordant Orange 1.

GHS Pictogram Associated with Mordant Orange 1

Caption: GHS07 pictogram for Mordant Orange 1 hazards.

Experimental Protocols and Workflows

No specific experimental protocols for the safety evaluation of this compound were identified. Standard OECD (Organisation for Economic Co-operation and Development) test guidelines should be followed for any toxicological assessments.

General Laboratory Safety Workflow for Handling Chemicals with Unknown Hazards

A systematic approach is critical when handling substances with incomplete safety profiles.

Caption: General laboratory safety workflow.

Handling and Storage

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Caption: PPE selection decision flowchart.

Safe Handling Practices

-

Always handle this compound within a chemical fume hood to control potential dust exposure.

-

Avoid all direct contact with the substance.

-

Prohibit eating, drinking, and smoking in areas where this chemical is handled.

-

Wash hands and any exposed skin thoroughly after handling.

Storage Conditions

-

Store in a cool, dry, well-ventilated area.

-

Keep containers tightly closed to prevent moisture absorption and contamination.

-

Store away from strong oxidizing agents and other incompatible materials.

First Aid Measures

In the event of exposure, follow these first aid guidelines and seek immediate medical attention.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek medical help. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. |

Accidental Release Measures

-

Small Spill: Don appropriate PPE. Moisten the powder slightly to prevent dust generation and carefully sweep it into a labeled container for hazardous waste disposal.

-

Large Spill: Evacuate the area. Restrict access. Wear a higher level of PPE, including respiratory protection. Follow institutional procedures for large chemical spills.

Toxicological Information

No specific quantitative toxicological data (e.g., LD₅₀, LC₅₀) for this compound were found in the available resources. As a double azo dye, there is a theoretical potential for metabolic cleavage to aromatic amines. The carcinogenicity and mutagenicity of this compound are unknown.

Stability and Reactivity

-

Reactivity: Generally stable under normal laboratory conditions.

-

Chemical Stability: Stable.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Combustion may produce toxic gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

References

Methodological & Application

Application Notes and Protocols for Staining Wool and Silk Fibers with Mordant Orange 6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the staining of wool and silk fibers using Mordant Orange 6, a chrome dye known for producing a dark red-light orange hue on protein fibers. The protocol outlines the after-chrome (post-mordanting) method, which is the recommended procedure for this type of dye to ensure optimal color yield and fastness. Additionally, a pre-mordanting protocol using alum is provided for comparison, yielding a brilliant orange to dark orange color.

Chemical Properties of this compound

-

C.I. Name: this compound[1]

-

C.I. Number: 26520[1]

-

CAS Number: 3564-27-0 / 25747-21-1[1]

-

Molecular Formula: C₁₉H₁₂N₄Na₂O₆S[1]

-

Molecular Weight: 470.37 g/mol [1]

-

Chemical Class: Double Azo Dye

-

Solubility: Soluble in water (80 g/L at 80°C), slightly soluble in ethanol and acetone.

Data Summary Table

The following table summarizes the quantitative data for the staining protocols of wool and silk fibers with this compound.

| Parameter | Wool | Silk |

| Fiber Preparation (Scouring) | ||

| Scouring Agent | Mild, pH-neutral detergent | Mild, pH-neutral detergent |

| Temperature | 50-60°C | 50-60°C |

| Duration | 2 hours to overnight | 2 hours to overnight |

| After-Chrome (Post-Mordanting) Protocol | ||

| Dyeing Step | ||

| This compound Conc. (% owf) | 1-3% | 1-3% |

| Acetic Acid (40%) Conc. (% owf) | 2-4% | 2-4% |

| Glauber's Salt (anhydrous) Conc. (% owf) | 10-20% | 10-20% |

| Initial Temperature | 40°C | 40°C |

| Rate of Temperature Rise | 1-2°C/minute | 1-2°C/minute |

| Final Temperature | 100°C (Boil) | 85-90°C |

| Dyeing Duration at Final Temp. | 45-60 minutes | 45-60 minutes |

| Chroming Step | ||

| Potassium Dichromate Conc. (% owf) | 1-2% | 1-2% |

| Acetic Acid (40%) Conc. (% owf) | 1-2% | 1-2% |

| Temperature | 100°C (Boil) | 85-90°C |

| Chroming Duration | 30-45 minutes | 30-45 minutes |

| Pre-Mordanting Protocol (Alum) | ||

| Alum (Aluminum Potassium Sulfate) Conc. (% owf) | 15% | 15% |

| Cream of Tartar Conc. (% owf) | 6% (optional) | 6% (optional) |

| Mordanting Temperature | 90°C | 85°C |

| Mordanting Duration | 60 minutes | 60 minutes |

| Color Fastness (Wool - Chrome Mordant) | ||

| Light Fastness (ISO 105-B02) | 6 | Not available |

| Wash Fastness (ISO 105-C06) | 4-5 | Not available |

| Perspiration Fastness | 5 | Not available |

| Rubbing Fastness (ISO 105-X12) | 4-5 (Dry) | Not available |

owf: on the weight of fiber

Experimental Protocols

Materials and Equipment:

-

Wool or silk fibers

-

This compound dye powder

-

Potassium dichromate (for after-chrome method)

-

Alum (Aluminum Potassium Sulfate) (for pre-mordanting method)

-

Acetic acid (40%)

-

Glauber's salt (anhydrous sodium sulfate)

-

Mild, pH-neutral detergent

-

Stainless steel dye pot

-

Heating source (e.g., hot plate, stove)

-

Thermometer

-

Glass stirring rods

-

Beakers and graduated cylinders

-

Personal Protective Equipment (gloves, safety glasses, lab coat)

1. Fiber Preparation (Scouring)

Proper cleaning of the fibers is crucial for even dye uptake.

-

Weigh the dry wool or silk fibers.

-

Wash the fibers in a solution of mild, pH-neutral detergent at 50-60°C.

-

Let the fibers soak for at least 2 hours, or overnight, to ensure the removal of any impurities, oils, or sizing.

-

Rinse the fibers thoroughly with warm water of a similar temperature to avoid thermal shock, which can cause felting in wool.

-

Gently squeeze out excess water. The fibers should be damp before proceeding to mordanting or dyeing.

2. After-Chrome (Post-Mordanting) Staining Protocol

This method generally provides excellent wash and light fastness.

Step 1: Dyeing

-

Fill a stainless steel dye pot with a liquor ratio of 20:1 to 40:1 (e.g., 2 to 4 liters of water for every 100 grams of fiber).

-

Add 10-20% owf of Glauber's salt and stir until dissolved.

-

Adjust the pH of the dyebath to 4.5-5.5 with 2-4% owf of acetic acid (40%).

-

Disperse 1-3% owf of this compound in a small amount of warm water and add it to the dyebath. Stir well.

-

Introduce the scoured, wet fibers to the dyebath at 40°C.

-

Slowly raise the temperature to a boil (100°C) for wool, or to 85-90°C for silk, at a rate of 1-2°C per minute.

-

Maintain this temperature for 45-60 minutes, stirring gently and periodically to ensure even dyeing.

-

Allow the dyebath to cool slightly before the chroming step.

Step 2: Chroming

-

Carefully add 1-2% owf of potassium dichromate and 1-2% owf of acetic acid (40%) to the cooled dyebath containing the fibers.

-

Slowly bring the temperature back to a boil (100°C) for wool, or to 85-90°C for silk.

-

Hold at this temperature for 30-45 minutes, stirring gently.

-

Turn off the heat and allow the fibers to cool down slowly in the dyebath.

-

Once cooled, remove the fibers and rinse thoroughly with warm water, followed by a final rinse in cold water.

-

Air dry the stained fibers away from direct sunlight.

3. Pre-Mordanting Protocol with Alum

This method yields a brighter orange color.

Step 1: Mordanting

-

Fill a stainless steel pot with enough water to allow the fibers to move freely (liquor ratio of 20:1 to 40:1).

-

Dissolve 15% owf of alum and optionally 6% owf of cream of tartar in hot water and add to the pot.

-

Introduce the scoured, wet fibers.

-

Slowly heat the mordant bath to 90°C for wool or 85°C for silk.

-

Maintain this temperature for 60 minutes, stirring gently.

-

Allow the fibers to cool in the bath.

-

The mordanted fibers can be used immediately or dried and stored for later use.

Step 2: Dyeing

-

Prepare a dyebath as described in the "After-Chrome Protocol - Step 1: Dyeing".

-

Introduce the pre-mordanted, wet fibers.

-

Follow the dyeing procedure as outlined for the after-chrome method (heating to boil for wool or 85-90°C for silk and maintaining the temperature for 45-60 minutes).

-

After dyeing, allow the fibers to cool in the dyebath.

-

Rinse the dyed fibers with warm water, followed by a cold water rinse.

-

Air dry away from direct sunlight.

Visualization of the Experimental Workflow

The following diagram illustrates the after-chrome staining protocol for wool and silk fibers with this compound.

Caption: After-chrome staining workflow for wool and silk.

Signaling Pathway of Mordant Dyeing

The following diagram illustrates the chemical interactions during the after-chrome mordanting process.

Caption: this compound dye-fiber interaction pathway.

References

Application Notes and Protocols: Mordant Orange 6 in Histological Staining

Introduction

Mordant Orange 6, a mordant acid dye, presents potential applications in histological staining for the visualization of various tissue components.[1][2] As a double azo dye, its chemical structure allows for the formation of stable coordination complexes with polyvalent metal ions, known as mordants.[2][3] This dye-mordant complex, or "lake," then binds to specific tissue structures, enhancing the color intensity and stability of the stain.[3] While primarily utilized in the textile industry for dyeing wool, silk, and leather, its properties suggest its utility in biological research for staining structures rich in proteins or nucleic acids.

These application notes provide a comprehensive overview and a detailed protocol for the use of this compound in histological applications. The provided methodologies are based on established principles of mordant dyeing and histological staining techniques.

Chemical Properties of this compound

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 26520 |

| CAS Number | 3564-27-0 / 25747-21-1 |

| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S |

| Molecular Weight | 470.37 g/mol |

| Appearance | Red-orange powder |

| Solubility | Soluble in water, slightly soluble in ethanol and acetone. |

Principle of Staining

The staining mechanism of this compound relies on the principles of chelation. A polyvalent metal ion, the mordant, forms covalent and coordinate bonds with the dye molecule to create a dye-mordant complex, also known as a lake. This complex then binds to tissue components, such as the phosphate groups of nucleic acids or the carboxyl and hydroxyl groups of proteins, through similar chelation mechanisms. The choice of mordant can influence the final color of the stained tissue. For instance, with an aluminum mordant, this compound produces a brilliant orange to dark orange color, while a chromium mordant yields a dark red-light orange hue.

Experimental Protocols

I. Preparation of Solutions

This compound Staining Solution (1% w/v)

-

Dissolve 1 g of this compound powder in 100 mL of distilled water.

-

Stir until fully dissolved. Gentle heating may be applied to aid dissolution.

-

Filter the solution before use.

Mordant Solution (5% w/v Potassium Alum)

-

Dissolve 5 g of potassium aluminum sulfate (potassium alum) in 100 mL of distilled water.

-

Stir until fully dissolved.

Differentiating Solution (0.5% v/v Acetic Acid)

-

Add 0.5 mL of glacial acetic acid to 99.5 mL of distilled water.

-

Mix thoroughly.

II. Staining Protocol for Paraffin-Embedded Sections

This protocol is designed for formalin-fixed, paraffin-embedded tissue sections (4-5 µm thick).

-

Deparaffinization and Rehydration:

-

Xylene: 2 changes, 5 minutes each.

-

100% Ethanol: 2 changes, 3 minutes each.

-

95% Ethanol: 2 changes, 3 minutes each.

-

70% Ethanol: 1 change, 3 minutes.

-

Distilled water: Rinse for 5 minutes.

-

-

Mordanting:

-

Immerse slides in the 5% Potassium Alum Mordant Solution.

-

Incubate for 10-15 minutes at room temperature.

-

Rinse thoroughly in running tap water for 5 minutes.

-

Rinse in distilled water.

-

-

Staining:

-

Immerse slides in the 1% this compound Staining Solution.

-

Incubate for 20-30 minutes at room temperature.

-

Rinse briefly in distilled water.

-

-

Differentiation:

-

Dip slides in the 0.5% Acetic Acid Differentiating Solution for 10-30 seconds, checking microscopically for desired staining intensity.

-

Rinse immediately and thoroughly in running tap water for 5 minutes to stop differentiation.

-

-

Dehydration and Mounting:

-

95% Ethanol: 1 minute.

-

100% Ethanol: 2 changes, 2 minutes each.

-

Xylene: 2 changes, 3 minutes each.

-

Mount with a xylene-based mounting medium.

-

Quantitative Data Summary

| Parameter | Value/Range |

| This compound Concentration | 1% (w/v) |

| Mordant Concentration (Potassium Alum) | 5% (w/v) |

| Mordanting Time | 10-15 minutes |

| Staining Time | 20-30 minutes |

| Differentiating Agent Concentration | 0.5% (v/v) Acetic Acid |

| Differentiation Time | 10-30 seconds |

| Section Thickness | 4-5 µm |

Expected Results

-

Nuclei: Bright Orange to Red-Orange

-

Cytoplasm: Lighter shades of Orange to Yellow-Orange

-

Collagen and Muscle: Varying shades of Orange to Pinkish-Orange

-

Erythrocytes: Bright Orange-Red

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Understaining | - Insufficient staining or mordanting time.- Over-differentiation. | - Increase incubation times in the mordant and/or staining solution.- Decrease time in the differentiating solution. |

| Overstaining | - Excessive staining time.- Insufficient differentiation. | - Decrease staining time.- Increase differentiation time with microscopic control. |

| Non-specific Staining | - Inadequate rinsing after mordanting.- Staining solution too concentrated. | - Ensure thorough rinsing after the mordant step.- Dilute the this compound staining solution. |

| Precipitate on Section | - Unfiltered staining solution. | - Always filter the staining solution before use. |

Visualizations

Caption: Experimental workflow for this compound histological staining.

Caption: Logical relationship of dye-mordant-tissue complex formation.

References

Application Notes and Protocols for Mordant Orange 6 in Leather and Fur Dyeing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Orange 6, also known as C.I. 26520, is a double azo mordant dye.[1] It is primarily used for dyeing protein fibers such as wool, silk, and nylon, and finds application in the coloring of leather and fur.[1][2] Mordant dyes, by definition, require the use of a mordant—typically a metal salt—to fix the dye to the substrate, thereby enhancing the fastness properties of the coloration, such as resistance to light, washing, and perspiration.[3] The final color of the dyed material can vary depending on the mordant used; for instance, with aluminum, this compound produces a brilliant orange to dark orange, while with chromium, it yields a dark red-light orange.[1]

This document provides detailed application notes and generalized experimental protocols for the use of this compound in the dyeing of leather and fur. The protocols are based on standard mordant dyeing procedures for protein-based substrates, as specific literature detailing the application of this compound to leather and fur is limited. Researchers should consider these as starting points and optimize the conditions for their specific applications.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| C.I. Name | This compound | |

| C.I. Number | 26520 | |

| CAS Number | 3564-27-0 / 25747-21-1 | |

| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S | |

| Molecular Weight | 470.37 g/mol | |

| Appearance | Red-orange powder | |

| Solubility | Soluble in water (80 g/L at 80°C), slightly soluble in ethanol and acetone. |

General Principles of Mordant Dyeing on Leather and Fur

The application of mordant dyes to protein substrates like leather and fur involves the formation of a coordination complex between the dye, a metal ion (from the mordant), and the fiber. This process significantly improves the dye's fastness properties. There are three primary methods for applying mordants:

-

Pre-mordanting (Onchrome): The substrate is treated with the mordant before dyeing. The dye then forms a complex with the mordant that is already fixed to the fiber.

-

Meta-mordanting (Metachrome): The mordant is added directly to the dyebath, and the complex formation occurs in the dyeing solution and on the fiber simultaneously. This method is simpler but not suitable for all mordant dyes.

-

Post-mordanting (Afterchrome): The substrate is first dyed, and then treated with a mordant solution. This method can alter the final shade of the dyed material.

The choice of mordanting method depends on the specific dye, the substrate, and the desired outcome. For leather and fur, the pre-mordanting and post-mordanting methods are common.

Experimental Protocols

Safety Precautions:

-

Always work in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat or apron.

-

When handling powdered dyes and mordants, wear a dust mask to avoid inhalation.

-

Use dedicated equipment for dyeing that is not used for food preparation.

-

Store all chemicals in clearly labeled containers and out of reach of children and pets.

Protocol 1: Pre-mordanting and Dyeing of Chrome-Tanned Leather

This protocol describes a general procedure for the pre-mordanting and subsequent dyeing of chrome-tanned leather with this compound.

Materials:

-

Chrome-tanned leather, shaved to a uniform thickness

-

This compound

-

Potassium aluminum sulfate (Alum) or other suitable mordant (e.g., potassium dichromate)

-

Formic acid or acetic acid

-

Synthrapol or other non-ionic wetting agent

-

Sodium chloride (optional, as a leveling agent)

-

Deionized water

-

Dyeing vessel (e.g., stainless steel pot or laboratory dyeing machine)

-

Heating source with temperature control

-

Glass or stainless steel stirring rods

Workflow Diagram:

Caption: Workflow for pre-mordanting and dyeing of leather.

Procedure:

-

Leather Preparation:

-

Weigh the dry leather to calculate the required amounts of mordant and dye (% on weight of fiber, owf).

-

Thoroughly wet the leather in a bath containing a non-ionic wetting agent (e.g., 0.5-1.0 g/L Synthrapol) at approximately 40°C for 30-60 minutes to ensure even dye uptake.

-

Neutralize the chrome-tanned leather to a pH of 4.5-6.5 using a mild alkali. This is crucial for uniform dye penetration. Rinse thoroughly.

-

-

Pre-mordanting:

-

Prepare a mordant bath with a liquor ratio of 10:1 to 20:1 (water to leather weight).

-

Dissolve the chosen mordant in warm water. For alum, a typical concentration is 2-4% owf.

-

Immerse the wet, neutralized leather in the mordant bath.

-

Gradually raise the temperature to 60°C over 30 minutes and hold for 60 minutes, ensuring the leather is fully submerged and agitated periodically for even mordanting.

-

Allow the bath to cool, then remove the leather and rinse thoroughly with warm water.

-

-

Dyeing:

-

Prepare the dyebath with a liquor ratio of 10:1 to 20:1.

-

Dissolve this compound (typically 1-3% owf for medium shades) in hot water and add to the dyebath. A leveling agent like sodium chloride (5-10% owf) can be added if needed.

-

Immerse the rinsed, mordanted leather in the dyebath at around 40°C.

-

Gradually increase the temperature to 50-60°C over 30 minutes and run for 60-90 minutes, with intermittent agitation.

-

To fix the dye, gradually add formic acid (1-2% owf) or acetic acid to lower the pH to 3.5-4.5 and continue running for another 20-30 minutes.

-

Allow the dyebath to cool before removing the leather.

-

-

Post-Dyeing Treatment:

-

Rinse the dyed leather thoroughly with warm water until the water runs clear.

-

The leather can then be fatliquored to restore oils and softness, followed by standard drying and finishing procedures.

-

Protocol 2: Post-mordanting and Dyeing of Fur

This protocol provides a general method for dyeing fur with this compound, followed by a post-mordanting step to fix the color.

Materials:

-

Fur skins (e.g., rabbit, fox)

-

This compound

-

Potassium dichromate or other suitable mordant

-

Formic acid or acetic acid

-

Non-ionic wetting agent

-

Degreasing agent (if necessary)

-

Dyeing vessel (paddle vat or drum)

Workflow Diagram:

Caption: Workflow for dyeing and post-mordanting of fur.

Procedure:

-

Fur Preparation:

-

The fur must be thoroughly cleaned and degreased to ensure level dyeing. Use a suitable degreasing agent in a wash bath.

-

Rinse the fur extensively to remove all cleaning agents.

-

-

Dyeing:

-

Prepare a dyebath with a liquor ratio appropriate for the dyeing vessel (e.g., 20:1 to 30:1).

-

Dissolve this compound (1-3% owf) in hot water and add it to the dyebath at approximately 35-40°C.

-

Introduce the wet fur and agitate gently.

-

Gradually raise the temperature to 55-60°C over 30 minutes and maintain for 60 minutes.

-

Add formic acid (1-2% owf) to exhaust the dyebath and continue for another 20 minutes.

-

Cool the bath and drain.

-

-

Post-mordanting:

-

Prepare a fresh bath with the mordant. For potassium dichromate, use 0.5-1.5% owf.

-

Immerse the dyed fur in the mordant bath.

-

Raise the temperature to 60°C and run for 30-45 minutes.

-

Cool the bath, drain, and rinse the fur thoroughly with warm, then cold water.

-

-

Finishing:

-

Apply appropriate softening and fatliquoring agents to restore the suppleness of the leather side of the fur.

-

Dry the fur according to standard procedures (e.g., controlled air drying, tumbling with sawdust).

-

Data Presentation

Quantitative analysis is crucial for optimizing and reproducing dyeing results. The following tables provide a template for recording and presenting key data.

Table 1: Optimization of Dyeing Parameters for this compound on Leather

| Parameter | Condition 1 | Condition 2 | Condition 3 | K/S Value | L | a | b |

| Dye Conc. (% owf) | 1.0 | 2.0 | 3.0 | ||||

| Temperature (°C) | 50 | 60 | 70 | ||||

| pH | 3.5 | 4.5 | 5.5 | ||||

| Time (min) | 60 | 90 | 120 |

K/S (Kubelka-Munk) value represents the color strength. L, a, and b are CIELAB color space coordinates representing lightness, red/green, and yellow/blue values, respectively.

Table 2: Color Fastness Properties of this compound Dyed Leather

| Fastness Test | Mordant | Grey Scale Rating (Color Change) | Grey Scale Rating (Staining) | Standard Test Method |

| Light Fastness | Alum | N/A | ISO 105-B02 | |

| Chromium | N/A | ISO 105-B02 | ||

| Wash Fastness | Alum | ISO 105-C06 | ||

| Chromium | ISO 105-C06 | |||

| Rubbing (Dry) | Alum | ISO 105-X12 | ||

| Chromium | ISO 105-X12 | |||

| Rubbing (Wet) | Alum | ISO 105-X12 | ||

| Chromium | ISO 105-X12 | |||

| Perspiration | Alum | ISO 105-E04 | ||

| Chromium | ISO 105-E04 |

Grey Scale ratings range from 1 (poor) to 5 (excellent).

Conclusion

This compound is a versatile dye for achieving orange to reddish-orange shades on leather and fur. The successful application relies on the careful control of dyeing parameters and the appropriate use of mordants. The provided protocols offer a foundational methodology for researchers. It is imperative to conduct preliminary trials to optimize concentrations, temperatures, pH levels, and timings for specific substrates and desired outcomes. Comprehensive testing of color fastness according to ISO or other relevant standards is essential to validate the performance of the dyed products.

References

Application Notes and Protocols: Mordant Orange 6 as a pH Indicator in Titrations

For Researchers, Scientists, and Drug Development Professionals

Introduction